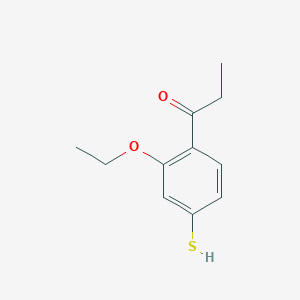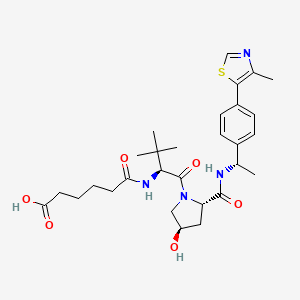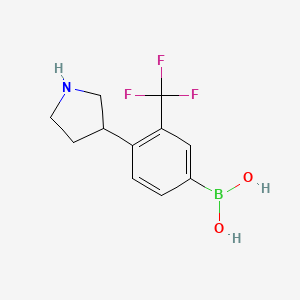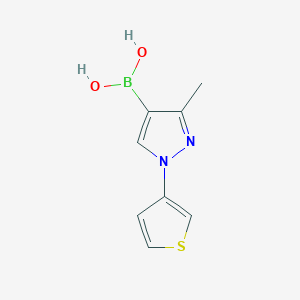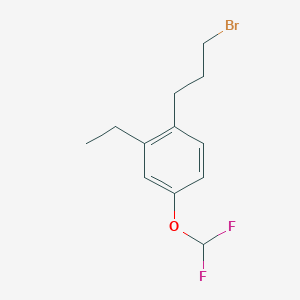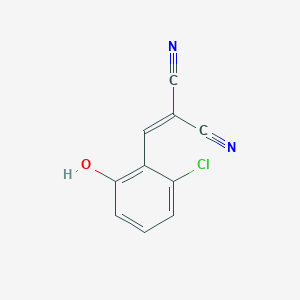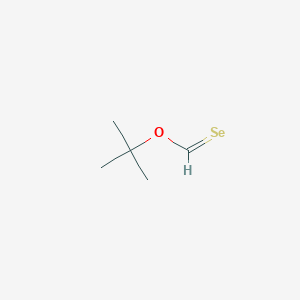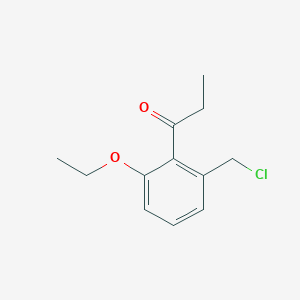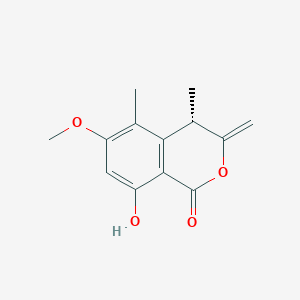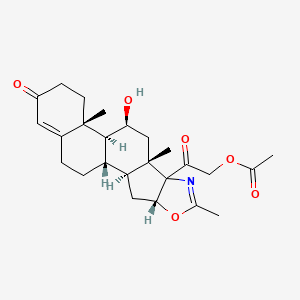
1,2-Dihydro-deflazacort
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-deflazacort: is a synthetic corticosteroid, specifically an oxazoline derivative of prednisolone. It is characterized by its high efficacy and good tolerability, making it a valuable compound in medical treatments. This compound is known for its anti-inflammatory and immunosuppressive properties, which are beneficial in treating various conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and other inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dihydro-deflazacort involves a series of chemical synthesis reactions. The process includes elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . These reactions are carried out under mild conditions, making the process relatively simple and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically starts with the extraction of turmeric extractive saponin. This is followed by ring opening hydrolysis to obtain diene, which is then oxidized to form 16ALPHA,17ALPHA-epoxyprogesterone. Subsequent steps include fermentation, peroxidization, protection, ammonification, cyclization, reduction, hydrolysis, iodination, and replacement to finally obtain this compound .
化学反応の分析
Types of Reactions: 1,2-Dihydro-deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
1,2-Dihydro-deflazacort has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and immune responses.
作用機序
The mechanism of action of 1,2-Dihydro-deflazacort involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs).
類似化合物との比較
Prednisolone: A corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: Another corticosteroid used for similar medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects
Uniqueness: 1,2-Dihydro-deflazacort is unique due to its oxazoline structure, which provides a favorable pharmacokinetic profile and reduced side effects compared to other corticosteroids. Its high efficacy and good tolerability make it a preferred choice in certain medical treatments .
特性
分子式 |
C25H33NO6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |
InChIキー |
DVHYMQCBFIHMSV-VOXZJPIXSA-N |
異性体SMILES |
CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |
正規SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


